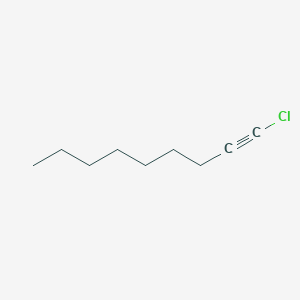
1-Nonyne, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyne, 1-chloro- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The molecular formula for 1-Nonyne, 1-chloro- is C9H15Cl, indicating it has nine carbon atoms, fifteen hydrogen atoms, and one chlorine atom
Preparation Methods
The synthesis of 1-Nonyne, 1-chloro- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of 1,2-dihaloalkanes using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX) from the dihaloalkane, resulting in a triple bond between two carbon atoms .
Chemical Reactions Analysis
1-Nonyne, 1-chloro- undergoes various types of chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond to form an alkane.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond to form an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) for hydration. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Nonyne, 1-chloro- has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Mechanism of Action
The mechanism of action of 1-Nonyne, 1-chloro- involves its reactivity due to the carbon-carbon triple bond and the chlorine atom. The triple bond is electron-rich and can act as a nucleophile, while the chlorine atom can be a leaving group in substitution reactions. These properties allow 1-Nonyne, 1-chloro- to participate in various chemical transformations, targeting different molecular pathways .
Comparison with Similar Compounds
1-Nonyne, 1-chloro- can be compared with other alkynes and haloalkanes. Similar compounds include:
1-Octyne: An alkyne with eight carbon atoms.
1-Decyne: An alkyne with ten carbon atoms.
1-Chlorooctane: A haloalkane with eight carbon atoms and one chlorine atom.
1-Chlorodecane: A haloalkane with ten carbon atoms and one chlorine atom.
The uniqueness of 1-Nonyne, 1-chloro- lies in its combination of a carbon-carbon triple bond and a chlorine atom, which imparts specific reactivity and makes it useful for various synthetic applications .
Properties
CAS No. |
90722-14-8 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-chloronon-1-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-7H2,1H3 |
InChI Key |
RPARUSNHNBLGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


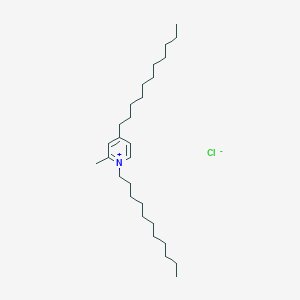
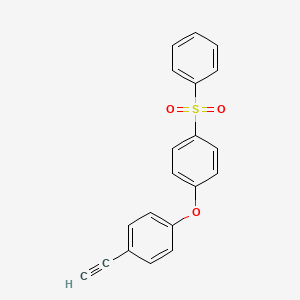

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
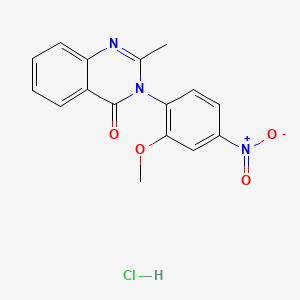
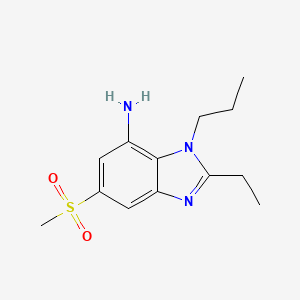
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
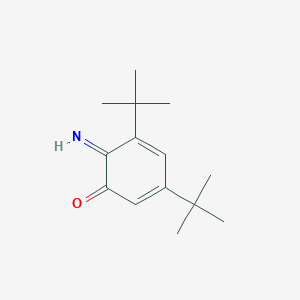

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
